N,N-Dipropylethylamine

Description

The exact mass of the compound N,N-Dipropylethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N-Dipropylethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dipropylethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

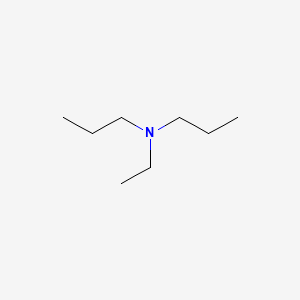

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-propylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-4-7-9(6-3)8-5-2/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCCTMBMQUCLSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871318 | |

| Record name | Ethyl di-n-propyl amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20634-92-8 | |

| Record name | Ethyldi-n-propyl amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020634928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl di-n-propyl amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dipropylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N-Dipropylethylamine: A Technical Guide for Scientific Professionals

This document provides an in-depth technical overview of N,N-Dipropylethylamine (CAS No. 20634-92-8), a tertiary amine relevant to chemical synthesis and research. This guide is intended for researchers, chemists, and professionals in drug development, offering insights into its properties, synthesis, and potential applications, while also drawing critical distinctions from its more sterically hindered and widely-known isomer, N,N-Diisopropylethylamine (DIPEA or Hünig's Base).

Core Identity and Physicochemical Properties

N,N-Dipropylethylamine is a simple aliphatic tertiary amine. Its core structure consists of a central nitrogen atom bonded to two n-propyl groups and one ethyl group. This structure dictates its chemical behavior, rendering it a moderately strong base and a potential nucleophile.

Table 1: Physicochemical Properties of N,N-Dipropylethylamine

| Property | Value | Source(s) |

| CAS Number | 20634-92-8 | [1][2][3][4] |

| Molecular Formula | C₈H₁₉N | [1][2][3][4] |

| Molecular Weight | 129.25 g/mol | [1][2][3] |

| IUPAC Name | N-ethyl-N-propylpropan-1-amine | [1] |

| Synonyms | N-Ethyldipropylamine, Ethyl-di-n-propylamine | [1][4][5][6] |

| Appearance | Colorless to almost colorless clear liquid | [7] |

| Boiling Point | 132 °C | [5][6][8] |

| Melting Point | -76.53 °C (estimated) | [5][6] |

| Density | 0.75 - 0.807 g/cm³ at 20 °C | [5] |

| Flash Point | 25 °C | [6] |

| Refractive Index | ~1.41 | [6] |

Synthesis of N,N-Dipropylethylamine: A Mechanistic Approach

While specific literature detailing the industrial-scale synthesis of N,N-Dipropylethylamine is sparse, its preparation can be logically deduced from established principles of amine synthesis. The most direct methodologies involve either alkylation of a secondary amine or reductive amination.

Pathway 1: Alkylation of Di-n-propylamine

This is a classical Williamson ether-like synthesis adapted for amines. The reaction involves the nucleophilic attack of di-n-propylamine on an ethyl halide (e.g., ethyl bromide or ethyl iodide).

Protocol:

-

Reaction Setup: To a solution of di-n-propylamine in a polar aprotic solvent (e.g., acetonitrile or DMF), add a slight molar excess of a base scavenger, such as potassium carbonate. This is crucial to neutralize the hydrohalic acid (H-X) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

-

Reagent Addition: Slowly add one equivalent of ethyl bromide to the reaction mixture at room temperature. An exotherm may be observed.

-

Reaction Progression: Stir the mixture at room temperature or with gentle heating (40-50 °C) to drive the reaction to completion. Monitor progress via TLC or GC-MS.

-

Workup and Purification: Upon completion, filter the mixture to remove the inorganic salts. The filtrate is then subjected to an aqueous workup, typically washing with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure N,N-Dipropylethylamine.

Causality: The choice of a non-nucleophilic inorganic base like K₂CO₃ is critical. Using a stronger, soluble base could lead to competing elimination reactions with the ethyl halide. The final distillation step is essential for removing any unreacted starting materials or potential over-alkylation byproducts (quaternary ammonium salts).

Pathway 2: Reductive Amination

This pathway involves the reaction of di-n-propylamine with acetaldehyde in the presence of a reducing agent. This method often provides high yields and avoids the formation of quaternary ammonium salts.

Protocol:

-

Imminium Formation: Mix equimolar amounts of di-n-propylamine and acetaldehyde in a suitable solvent like methanol or dichloromethane at 0 °C. The initial reaction forms an unstable hemiaminal which dehydrates to the corresponding iminium ion.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the mixture. STAB is often preferred as it is less toxic and the reaction can be performed in a single pot without strict pH control.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitored by GC or LC-MS).

-

Workup and Purification: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product is purified by distillation.

Causality: The key to this reaction is the in-situ formation of the electrophilic iminium ion, which is then readily reduced. The choice of a mild reducing agent like STAB is critical; stronger reagents like NaBH₄ could reduce the starting aldehyde before it has a chance to react with the amine.

Applications and Chemical Logic: A Tale of Two Isomers

The applications of a tertiary amine are largely governed by the steric hindrance around the nitrogen atom. This is where the critical distinction between N,N-Dipropylethylamine and its isomer, N,N-Diisopropylethylamine (DIPEA), becomes paramount.

N,N-Dipropylethylamine: A Prototypical Tertiary Amine Base

With two linear propyl chains and one ethyl chain, the nitrogen in N,N-Dipropylethylamine is relatively accessible. This structural feature leads to two primary functions:

-

Brønsted-Lowry Base: It readily accepts protons to act as an acid scavenger in reactions that produce acidic byproducts, such as esterifications or acylations.

-

Nucleophile: The accessible lone pair on the nitrogen allows it to act as a nucleophile, potentially reacting with electrophiles. This can be an undesirable side reaction, for instance, in alkylation reactions where it can compete with the intended nucleophile.

Its utility is therefore likely in contexts where a soluble, organic base is needed and potential nucleophilic activity is not detrimental to the reaction outcome. One supplier notes its use as a biochemical for proteomics research, though specific applications are not detailed.[2]

The Contrast: N,N-Diisopropylethylamine (DIPEA) as a Non-Nucleophilic Base

DIPEA, also known as Hünig's Base, has two bulky isopropyl groups shielding its nitrogen atom. This steric hindrance is the cornerstone of its utility in modern organic synthesis.[9]

-

Strong Base, Poor Nucleophile: The bulky groups prevent the nitrogen from attacking electrophilic carbon centers, but a small proton can still access the lone pair.[9][10] This makes DIPEA an ideal choice as a non-nucleophilic base or proton scavenger in sensitive reactions where the base must not interfere with the primary transformation.

-

Key Applications of DIPEA: It is extensively used in peptide coupling reactions to activate carboxylic acids without competing with the amine nucleophile.[11][12] It is also a favored base in alkylations and transition metal-catalyzed cross-coupling reactions.[9][10][13]

Safety, Handling, and Storage

As a flammable and corrosive amine, N,N-Dipropylethylamine requires careful handling in a professional laboratory setting.

Table 2: GHS Hazard Information for N,N-Dipropylethylamine

| Hazard Class | GHS Code | Description | Source(s) |

| Flammable Liquids | H226 | Flammable liquid and vapor | [1] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [1] |

| Serious Eye Damage | H318 | Causes serious eye damage | [1] |

Handling Protocol:

-

Ventilation: Always handle this substance in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield, along with a lab coat.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. The material is flammable, and its vapors can form explosive mixtures with air. Use non-sparking tools and ensure electrical equipment is explosion-proof.

-

Static Discharge: Ground and bond containers and receiving equipment during transfers to prevent static discharge.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) as the compound is listed as air-sensitive.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.

Conclusion

N,N-Dipropylethylamine is a foundational tertiary amine whose properties are dictated by its unhindered structure. While it serves as a competent base, its potential for nucleophilic reactivity distinguishes it significantly from its sterically encumbered and more widely utilized isomer, DIPEA. For the research scientist, understanding this structural and functional difference is key to reagent selection. While DIPEA is the reagent of choice for sensitive reactions requiring a non-nucleophilic base, N,N-Dipropylethylamine remains a viable option for applications where a standard, soluble organic base is required and nucleophilicity is not a complicating factor. Proper safety and handling protocols are mandatory for its use in any research or development setting.

References

- Vizag Chemicals. (n.d.). NN DIISOPROPYL EHTHYLAMINE FOR SYNTHESIS.

- ChemicalBook. (2023, April 11). N,N-Diisopropylethylamine: Application, synthesis and toxicity.

- CDH Fine Chemical. (n.d.). N,N-DI-ISO-PROPYL ETHYLAMINE CAS No 7087-68-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Loba Chemie. (n.d.). N,N-DIISOPROPYLETHYLAMINE FOR SYNTHESIS Safety Data Sheet.

- ChemicalBook. (2020, June 29). What is N,N-Diisopropylethylamine?.

- TCI Chemicals. (2025, July 16). SAFETY DATA SHEET - N,N-Diisopropylethylamine (ca. 10% in N,N-Dimethylformamide).

-

Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link].

- Benchchem. (n.d.). N,N-Dipropylethylamine | 20634-92-8.

- Carl ROTH. (n.d.). Safety Data Sheet: N,N-Diisopropylethylamine.

-

PubChem. (n.d.). N,N-Dipropylethylamine | C8H19N | CID 519799. Retrieved from [Link].

- Santa Cruz Biotechnology. (n.d.). N,N-Dipropylethylamine | CAS 20634-92-8.

- BLD Pharm. (n.d.). 20634-92-8|N,N-Dipropylethylamine.

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - N,N-Diisopropylethylamine.

- Fisher Scientific. (n.d.). CAS RN 20634-92-8.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N,N-Diisopropylethylamine (DIPEA): A Key Non-Nucleophilic Base for Modern Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Spectrum Chemical. (n.d.). N,N-Dipropylethylamine.

- ECHEMI. (n.d.). ETHYL-DI-N-PROPYLAMINE | 20634-92-8.

- Ambeed. (n.d.). 20634-92-8|N,N-Dipropylethylamine.

-

National Institute of Standards and Technology. (n.d.). Di-N-propylethylamine. In NIST Chemistry WebBook. Retrieved from [Link].

- ChemicalBook. (n.d.). ETHYL-DI-N-PROPYLAMINE | 20634-92-8.

- Guidechem. (n.d.). ETHYL-DI-N-PROPYLAMINE 20634-92-8 wiki.

Sources

- 1. N,N-Dipropylethylamine | C8H19N | CID 519799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS RN 20634-92-8 | Fisher Scientific [fishersci.com]

- 4. Di-N-propylethylamine [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. ETHYL-DI-N-PROPYLAMINE | 20634-92-8 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 10. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 11. NN DIISOPROPYL EHTHYLAMINE FOR SYNTHESIS | Vizag Chemicals [vizagchemical.com]

- 12. nbinno.com [nbinno.com]

- 13. What is N,N-Diisopropylethylamine?_Chemicalbook [chemicalbook.com]

N,N-Diisopropylethylamine (Hünig's Base): A Technical Guide to its Application as a Non-Nucleophilic Base in Modern Organic Synthesis

Abstract

N,N-Diisopropylethylamine (DIPEA), commonly known in the field as Hünig's Base, is a tertiary amine that has become an indispensable tool in modern organic synthesis. Its utility is not derived from extreme basicity, but from a unique and powerful combination of moderate basicity and profound steric hindrance. This structural feature renders the nitrogen lone pair accessible to small electrophiles, namely protons, but inaccessible to larger electrophiles, making it a quintessential non-nucleophilic base. This guide provides an in-depth examination of the principles governing DIPEA's reactivity, its core applications in critical synthetic transformations, and practical, field-proven protocols for its effective use. We will explore the causal relationship between its structure and function, offering a comparative analysis against other common bases and providing the technical insights necessary for researchers, chemists, and drug development professionals to leverage this reagent to its full potential, ensuring high-yield, high-fidelity chemical synthesis.

The Molecular Rationale for Hünig's Base: Structure Governs Function

The efficacy of any reagent is rooted in its molecular architecture. For DIPEA, the strategic arrangement of two bulky isopropyl groups and one ethyl group around the central nitrogen atom is the cornerstone of its chemical behavior.[1][2] This configuration creates a sterically congested environment, effectively shielding the nitrogen's lone pair of electrons.

While this steric shield dramatically curtails the nitrogen's ability to act as a nucleophile—preventing it from forming unwanted bonds with electrophilic carbon centers—it does not impede its ability to accept a proton.[1][3] This selective reactivity is the defining characteristic of a non-nucleophilic base and the primary reason for DIPEA's widespread adoption in sensitive chemical transformations where unwanted side reactions must be minimized.[4][5]

Physicochemical Properties

A comprehensive understanding of a reagent's physical properties is critical for experimental design, safety, and scale-up.

| Property | Value | Source(s) |

| Synonyms | Hünig's Base, DIPEA, DIEA, N-Ethyldiisopropylamine | [2] |

| CAS Number | 7087-68-5 | [2] |

| Molecular Formula | C₈H₁₉N | [2] |

| Molar Mass | 129.247 g·mol⁻¹ | [2] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 126.6 °C | [2] |

| Density | 0.742 g/mL at 25 °C | [2] |

| pKa of Conjugate Acid (H₂O) | ~10.75 | [3] |

Comparative Analysis with Other Tertiary Amine Bases

The decision to use DIPEA is often made by comparing its properties to other common bases, most notably Triethylamine (TEA). While structurally similar, the subtle difference in steric bulk leads to significant differences in reactivity.

| Base | Structure | pKa (Conjugate Acid in DMSO) | Key Characteristics & Causality |

| DIPEA | CCN(C(C)C)C(C)C | 8.5 | Highly Sterically Hindered: Two bulky isopropyl groups shield the nitrogen, making it an extremely poor nucleophile. This is critical for preventing side reactions like the Menshutkin reaction.[1][2][6] |

| Triethylamine (TEA) | CCN(CC)CC | 9.0 | Moderately Sterically Hindered: Three ethyl groups provide less bulk than DIPEA's isopropyls. TEA is slightly more basic but also significantly more nucleophilic, which can lead to unwanted byproducts with reactive electrophiles.[2][6] |

| N-Methylmorpholine (NMM) | O(CCN(C)CC) | 7.4 | Less Hindered, Less Basic: The cyclic structure reduces steric bulk compared to TEA. Its lower basicity makes it suitable for milder reaction conditions, but it offers less of a non-nucleophilic advantage than DIPEA. |

The key takeaway is a trade-off between basicity and nucleophilicity, governed by steric hindrance. DIPEA is selected when the suppression of nucleophilic side reactions is the paramount concern, even at the cost of slightly lower basicity compared to TEA.[2]

Core Applications in Synthetic Chemistry

DIPEA's unique properties make it the base of choice for a host of critical reactions in pharmaceutical and fine chemical synthesis.

Proton Scavenging in Amide Bond Formation (Peptide Synthesis)

In peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the formation of an amide bond requires the coupling of a carboxylic acid and an amine. This process typically generates an acid byproduct (e.g., HCl if starting from an amine hydrochloride salt) that must be neutralized for the reaction to proceed to completion.

Causality: DIPEA is an ideal choice for this role. It is basic enough to effectively scavenge the protons released during the reaction, driving the equilibrium towards product formation.[7] Crucially, its non-nucleophilic nature ensures it does not compete with the primary or secondary amine in attacking the activated carboxylic acid, thereby preventing the formation of undesired side products.[1][8]

Caption: Role of DIPEA in Peptide Bond Formation.

This protocol describes a standard coupling step on a solid-phase resin.

-

Resin Preparation: Swell the Fmoc-deprotected resin-bound amine in N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of resin) for 20 minutes. Drain the solvent.

-

Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3.0 eq. relative to resin loading) and HBTU (2.9 eq.) in DMF.

-

Initiation of Coupling: Add DIPEA (6.0 eq.) to the activated amino acid solution. The solution will typically change color (e.g., to yellow).

-

Coupling Reaction: Immediately add the activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to monitor for the disappearance of the free primary amine. A negative result (beads remain colorless/yellow) indicates reaction completion.

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts before proceeding to the next deprotection/coupling cycle.

Selective Alkylation Reactions & Prevention of Overalkylation

The alkylation of secondary amines to form tertiary amines is a fundamental transformation. However, a common and problematic side reaction is the subsequent alkylation of the newly formed tertiary amine product, leading to a quaternary ammonium salt. This Sₙ2 reaction is known as the Menshutkin reaction.[9]

Causality: Using DIPEA as the base for the initial deprotonation of the secondary amine is a strategic choice to prevent this overalkylation.[1] While the tertiary amine product is itself a base, its steric bulk combined with the steric hindrance of the alkyl groups prevents it from effectively competing with DIPEA as a nucleophile to attack another molecule of the alkyl halide. The extreme steric congestion around the tertiary amine nitrogen makes the transition state for the second Sₙ2 reaction (the Menshutkin step) highly energetically unfavorable.

Caption: How DIPEA's Steric Hindrance Prevents Overalkylation.

This protocol is based on a general method reported for the selective alkylation of secondary amines.[8]

-

Reaction Setup: To a solution of the secondary amine (1.0 eq.) in acetonitrile (MeCN, ~0.2 M), add the alkyl halide (e.g., alkyl bromide or iodide, 1.1 eq.).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., to 40-60 °C) if the reactants are sluggish.

-

Monitoring: Monitor the consumption of the secondary amine starting material by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash with water or a mild aqueous acid (e.g., 1M citric acid) to remove the DIPEA hydrohalide salt. Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude tertiary amine product by flash column chromatography if necessary.

Enabling Transition-Metal Catalyzed Cross-Couplings

Reactions like the Sonogashira and Heck couplings are powerful methods for forming C-C bonds. These reactions, catalyzed by palladium complexes, generate a hydrohalic acid (e.g., HBr, HI) as a byproduct of the catalytic cycle. This acid must be neutralized to regenerate the active catalyst and prevent side reactions.

Causality: DIPEA serves as an effective organic base for this purpose. It is strong enough to neutralize the generated acid but, unlike inorganic bases like carbonates, it is typically soluble in common organic solvents used for these reactions (e.g., DMF, THF), ensuring a homogeneous reaction mixture.[10] Its non-nucleophilic character is also advantageous as it does not coordinate too strongly to the palladium center, which could inhibit catalysis, nor does it react with the aryl/vinyl halide starting materials.

This protocol is a general procedure for the Pd/Cu co-catalyzed coupling of an aryl halide with a terminal alkyne.[10][11]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 eq.), PdCl₂(PPh₃)₂ (2-3 mol%), and Copper(I) Iodide (CuI) (4-6 mol%).

-

Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as DMF or THF. Add the terminal alkyne (1.2 eq.) followed by DIPEA (2.5-3.0 eq.) via syringe.

-

Reaction Conditions: Stir the mixture at room temperature or heat as required (e.g., 50-70 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

-

Work-up: Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst and salts, washing with the reaction solvent. Concentrate the filtrate.

-

Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by flash column chromatography.

Practical Considerations for the Bench Chemist

Quality, Purification, and Storage

Commercial grades of DIPEA are typically sufficient for most applications. However, for highly sensitive reactions, it can be purified by distillation from potassium hydroxide (KOH) or calcium hydride (CaH₂) to remove water and primary/secondary amine impurities.[1] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, away from strong oxidizing agents and acids, to prevent degradation.

Safety and Handling Protocols

DIPEA is a flammable, corrosive, and toxic liquid that must be handled with appropriate precautions.[2]

-

Engineering Controls: Always handle DIPEA in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable for incidental contact).

-

Fire Safety: Keep away from heat, sparks, and open flames. Use fire extinguishers rated for chemical fires (e.g., dry chemical or CO₂).

-

Disposal: Dispose of DIPEA and its containers in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

N,N-Diisopropylethylamine is more than a simple base; it is a precision tool for controlling reactivity in complex organic synthesis. Its value lies in its ability to perform the essential function of proton abstraction while refraining from undesired nucleophilic side reactions—a direct consequence of the steric hindrance imparted by its alkyl substituents. By understanding the causal link between its structure and function, chemists can strategically deploy Hünig's Base to improve yields, simplify purifications, and enable transformations that would be otherwise challenging with more conventional, nucleophilic bases. From the assembly of life-saving peptide therapeutics to the construction of complex molecular architectures, DIPEA remains a cornerstone reagent, empowering innovation at the forefront of chemical science.

References

-

LibreTexts Chemistry (2022). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Available at: [Link]

-

Wikipedia (2023). Non-nucleophilic base. Available at: [Link]

-

Chemeurope.com. Non-nucleophilic base. Available at: [Link]

-

Grokipedia. Non-nucleophilic base. Available at: [Link]

-

Taylor & Francis (2022). Non-nucleophilic bases – Knowledge and References. Available at: [Link]

-

Liori, A. A., et al. (2018). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry. Available at: [Link]

-

Contente, M. L., et al. (2020). Biocatalytic synthesis of the non-pungent capsaicinoid olvanil from agri-food waste. Green Chemistry, Royal Society of Chemistry. Available at: [Link]

-

Royal Society of Chemistry (2025). Biocatalytic synthesis of the non-pungent capsaicinoid olvanil from agri-food waste. Available at: [Link]

-

Wikipedia (2023). Menshutkin reaction. Available at: [Link]

-

Wikipedia (2023). Sonogashira coupling. Available at: [Link]

-

Peptideweb.com. Synthesis protocols. Available at: [Link]

-

Organic Letters (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Available at: [Link]

-

ACS Publications (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

-

Wikipedia (2023). N,N-Diisopropylethylamine. Available at: [Link]

-

ACS Publications (2025). Exploring Solvent Effects upon the Menshutkin Reaction Using a Polarizable Force Field. Available at: [Link]

- Google Patents (2002). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.

-

Journal of Molecular Modeling (2014). Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. Available at: [Link]

-

Digital Commons @ USF (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Available at: [Link]

-

Xinggao Chemical (2025). What Is The Difference between Triethylamine And DIPEA?. Available at: [Link]

- Google Patents (2013). CN102875385A - Synthesis method of N, N-diisopropylethylamine.

-

National Institutes of Health (NIH) (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. Available at: [Link]

-

ResearchGate (2025). Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order. Available at: [Link]

-

Taylor & Francis (2023). Steric hindrance – Knowledge and References. Available at: [Link]

-

Sciencemadness Discussion Board (2008). Hunig's base. Available at: [Link]

-

ResearchGate (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. Available at: [Link]

Sources

- 1. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 2. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. grokipedia.com [grokipedia.com]

- 6. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]

- 7. peptideweb.com [peptideweb.com]

- 8. researchgate.net [researchgate.net]

- 9. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

N,N-Dipropylethylamine: A Molecular Scaffold Defined by Steric Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Perspective on Structure, Reactivity, and Strategic Application

In the landscape of modern organic synthesis, control is paramount. The ability to direct a reaction towards a desired product while suppressing unwanted side pathways is the hallmark of an efficient and elegant chemical transformation. Among the vast toolkit available to the synthetic chemist, non-nucleophilic bases represent a critical class of reagents that enable this control. This guide provides an in-depth examination of N,N-Dipropylethylamine (DPEA), a tertiary amine whose utility is fundamentally dictated by its unique three-dimensional structure and the resulting steric hindrance.

This document moves beyond a simple recitation of properties and applications. Instead, it aims to provide a mechanistic and practical understanding of why DPEA behaves as it does. We will dissect its molecular architecture, quantify the concept of steric hindrance, and connect these fundamental principles to its field-proven applications. For the researcher and drug development professional, a deep appreciation of DPEA's steric profile is not merely academic; it is the key to unlocking its full potential in complex synthetic challenges, from peptide coupling to selective alkylations.

Part 1: The Molecular Architecture of N,N-Dipropylethylamine

The functionality of any reagent begins with its structure. N,N-Dipropylethylamine is a tertiary amine with the chemical formula C₈H₁₉N. Its IUPAC name is N-ethyl-N-propylpropan-1-amine.[1][2] The molecule consists of a central nitrogen atom covalently bonded to one ethyl group and two n-propyl groups. This specific arrangement is the genesis of its characteristic steric and electronic properties.

Caption: 2D Structure of N,N-Dipropylethylamine (DPEA).

Physicochemical Properties: A Quantitative Overview

A quantitative summary of DPEA's properties provides a foundation for understanding its behavior in a reaction environment. For comparison, data for the structurally similar but sterically distinct bases, Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA or Hünig's Base), are included.

| Property | N,N-Dipropylethylamine (DPEA) | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) |

| Molecular Formula | C₈H₁₉N | C₆H₁₅N | C₈H₁₉N |

| Molecular Weight | 129.24 g/mol [1][3] | 101.19 g/mol | 129.24 g/mol [4] |

| Boiling Point | ~138-140 °C | 89-90 °C | 126.6 °C[4] |

| Density | ~0.75 g/mL | ~0.726 g/mL | 0.742 g/mL[4] |

| pKa of Conjugate Acid | ~10.8 - 11.0 | ~10.75 | ~10.75 - 11.0[5][6][7][8] |

Note: Exact values can vary slightly based on experimental conditions and data source.

The pKa values indicate that all three amines are moderately strong bases, capable of deprotonating a wide range of acidic protons. However, as we will explore, their reactivity profiles diverge significantly due to steric factors.

Part 2: Steric Hindrance: The Defining Feature

Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs or slows down a chemical reaction.[9][10] Bulky substituents can act as physical shields, preventing reactants from approaching a reactive center and forming the necessary transition state.[10][11] This effect increases the activation energy of the reaction, thereby decreasing its rate.[10]

The Steric Profile of DPEA: Shielding the Reactive Center

In tertiary amines, the lone pair of electrons on the nitrogen atom is the center of both basicity (proton acceptance) and nucleophilicity (attack on an electrophilic atom). The size and arrangement of the alkyl groups attached to the nitrogen dictate the accessibility of this lone pair.

In DPEA, the two n-propyl groups and the ethyl group create a congested environment around the nitrogen. While the n-propyl groups are less branched than the isopropyl groups of DIPEA, their conformational flexibility still allows them to effectively "sweep" through a volume of space, creating a significant steric shield.

Caption: Steric shielding of the nitrogen lone pair in DPEA.

This diagram illustrates the core principle: the steric bulk of the propyl and ethyl groups does not prevent a small proton (H⁺) from accessing the nitrogen's lone pair, allowing DPEA to function as a base. However, it effectively blocks the approach of larger, electrophilic molecules, thus inhibiting its function as a nucleophile.[4][12]

Part 3: Functional Consequences of Steric Hindrance

The unique steric profile of DPEA directly translates into a distinct reactivity profile, making it a valuable tool for specific synthetic transformations where basicity is desired but nucleophilicity is detrimental.

A Strong Base, A Poor Nucleophile

This combination of properties is what defines DPEA as a "non-nucleophilic base".[5] Its primary role is to act as a proton scavenger, neutralizing acidic byproducts generated during a reaction.[13] Unlike less hindered amines (e.g., diethylamine) or even triethylamine to some extent, DPEA is far less likely to compete with the desired nucleophile in the reaction mixture, leading to cleaner reactions and higher yields of the target product.[13][14]

Key Applications in Synthesis

The practical value of DPEA is evident in several classes of reactions:

-

Selective N-Alkylation: The alkylation of primary or secondary amines with alkyl halides can be plagued by overalkylation, as the product amine is often more nucleophilic than the starting material.[15] Using a sterically hindered base like DPEA can deprotonate the starting amine to enhance its reactivity without the base itself competing as a nucleophile. More importantly, in reactions involving secondary amines, hindered bases are crucial for preventing the formation of undesired quaternary ammonium salts, a process known as the Menshutkin reaction.[4][16]

-

Peptide Coupling: In solid-phase peptide synthesis (SPPS), the formation of an amide bond between a carboxylic acid and an amine is the key step. This process requires a base to neutralize the protonated amine and facilitate the coupling reaction. DIPEA is a very common choice, and DPEA functions similarly.[8][17] The base must be non-nucleophilic to avoid reacting with the activated carboxylic acid intermediate, which would cap the growing peptide chain.[13][18] DPEA's steric bulk ensures it acts solely as a proton acceptor, promoting efficient peptide bond formation.[6]

-

Transition Metal-Catalyzed Cross-Coupling: Reactions like the Heck and Sonogashira couplings often require a base to neutralize the HX acid produced in the catalytic cycle. A hindered, non-coordinating base like DPEA or DIPEA is often preferred because it is less likely to coordinate to the metal center and inhibit catalysis.[4][16]

Part 4: Experimental Protocols and Considerations

The successful application of DPEA requires an understanding of its practical handling and use in a laboratory setting.

Example Protocol: Mono-N-Alkylation of a Secondary Amine

This protocol describes a general procedure for the selective alkylation of a secondary amine to a tertiary amine, minimizing the formation of the quaternary ammonium salt.

Objective: To synthesize N-benzyl-N-methylaniline from N-methylaniline and benzyl bromide.

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-methylaniline (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane or Acetonitrile).

-

Base Addition: Add N,N-Dipropylethylamine (DPEA) (1.5 eq) to the solution via syringe. The excess base ensures that the generated hydrobromic acid is fully neutralized.

-

Alkylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl bromide (1.1 eq) dropwise over 10-15 minutes. The slow addition helps to control the reaction exotherm and minimize side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess DPEA and the DPEA-HBr salt, followed by saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Causality and Validation: The choice of DPEA is critical. Its role is to scavenge the HBr produced as the reaction proceeds. Because DPEA is sterically hindered, it will not compete with the secondary amine (N-methylaniline) in attacking the electrophilic benzyl bromide. This prevents the formation of a quaternary benzyl(dipropyl)(ethyl)ammonium bromide salt, ensuring high selectivity for the desired tertiary amine product.

Purification and Handling

-

Purity: Commercial grades of DPEA can contain impurities. For sensitive reactions, it is often necessary to purify it by distillation from a drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂).[4][16]

-

Handling: DPEA is a flammable and corrosive liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Store under an inert atmosphere to prevent reaction with atmospheric moisture and CO₂.

Conclusion

N,N-Dipropylethylamine is more than just another organic base; it is a precision tool for exerting steric control over chemical reactions. Its molecular architecture, characterized by the bulky propyl and ethyl groups shielding a basic nitrogen center, creates a reagent that is a potent proton scavenger but a reluctant nucleophile. This duality is the cornerstone of its utility, enabling chemists to build complex molecules with greater efficiency and selectivity. For professionals in drug development and advanced chemical research, mastering the principles of steric hindrance as embodied by DPEA is essential for navigating the challenges of modern organic synthesis and unlocking new chemical possibilities.

References

-

ChemTalk. (n.d.). Steric Hindrance. Retrieved from [Link]

-

Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]

-

Fiveable. (n.d.). Steric Hindrance Definition. Retrieved from [Link]

-

Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N,N-Diisopropylethylamine (DIPEA): A Key Non-Nucleophilic Base for Modern Organic Synthesis. Retrieved from [Link]

-

Deng, X., Han, Y., Lin, L. C., & Ho, W. S. (2022). A New Measurement of Amine Steric Hindrance – N Exposure. Separation and Purification Technology. OSTI.GOV. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]

-

Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]

-

Marine Chemicals. (n.d.). NN DIISOPROPYL EHTHYLAMINE FOR SYNTHESIS. Retrieved from [Link]

-

Deng, X., Han, Y., Lin, L. C., & Ho, W. S. (2022). A new measurement of amine steric hindrance – N exposure. OSTI.GOV. Retrieved from [Link]

-

ResearchGate. (2022). A new measurement of amine steric hindrance – N exposure. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dipropylethylamine. Retrieved from [Link]

-

Oman Chemical. (n.d.). NN DIISOPROPYL EHTHYLAMINE FOR SYNTHESIS. Retrieved from [Link]

-

Najam Academy. (2021). Steric Hindrance | Organic Chemistry. YouTube. Retrieved from [Link]

-

Carl ROTH. (n.d.). N,N-Diisopropylethylamine (DIPEA), 2.5 l. Retrieved from [Link]

-

NIST. (n.d.). Di-N-propylethylamine. WebBook. Retrieved from [Link]

-

PubMed. (2024). Unveiling the Quantitative Relationships between Electron Distribution and Steric Hindrance of Organic Amines and Their Reaction Rates with Carbonyl Sulfur: A Theoretical Calculation Investigation. Retrieved from [Link]

-

PubChemLite. (n.d.). N,n-dipropylethylamine (C8H19N). Retrieved from [Link]

-

Wikiwand. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]

-

Grokipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]

-

YouTube. (2014). N,N-Diisopropylethylamine. Retrieved from [Link]

-

Eastern Kentucky University Encompass. (n.d.). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

ResearchGate. (2005). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Retrieved from [Link]

-

ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

Sources

- 1. N,N-Dipropylethylamine | C8H19N | CID 519799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - N,n-dipropylethylamine (C8H19N) [pubchemlite.lcsb.uni.lu]

- 3. Di-N-propylethylamine [webbook.nist.gov]

- 4. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 6. N,N-Diisopropylethylamine (DIPEA), 2.5 l, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]

- 9. Steric Hindrance | ChemTalk [chemistrytalk.org]

- 10. fiveable.me [fiveable.me]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. NN DIISOPROPYL EHTHYLAMINE FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 14. nbinno.com [nbinno.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 17. bachem.com [bachem.com]

- 18. NN DIISOPROPYL EHTHYLAMINE FOR SYNTHESIS | Oman CHEMICAL [omanchem.com]

An In-depth Technical Guide to the pKa and Basicity of N,N-Dipropylethylamine

Executive Summary

N,N-Dipropylethylamine is a tertiary amine whose utility in organic synthesis and pharmaceutical development is intrinsically linked to its basicity. As a sterically hindered, non-nucleophilic base, it occupies a unique position among common reagents like triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA, Hünig's Base). This guide provides a comprehensive analysis of the chemical principles governing the basicity and pKa of N,N-Dipropylethylamine. We will dissect the interplay of inductive, steric, and solvation effects that define its reactivity profile. While a precise, experimentally verified aqueous pKa value for N,N-Dipropylethylamine is not prominently available in the reviewed literature, this guide establishes a robust theoretical framework to estimate its basicity relative to analogous compounds. Furthermore, a detailed, self-validating protocol for the experimental determination of its pKa via potentiometric titration is provided to empower researchers to quantify this critical parameter.

Introduction: The Role of Tertiary Amines in Modern Chemistry

Tertiary amines are cornerstone reagents in organic synthesis, acting as bases, catalysts, and intermediates. Their efficacy is dictated by the delicate balance between the availability of the nitrogen lone pair for proton abstraction (basicity) and its tendency to engage in undesired side reactions (nucleophilicity). N,N-Dipropylethylamine, featuring an ethyl group and two n-propyl groups, presents an intermediate steric profile between the widely used triethylamine and the more hindered N,N-Diisopropylethylamine.[1] Understanding its pKa—the negative logarithm of the acid dissociation constant of its conjugate acid—is paramount for predicting its behavior, optimizing reaction conditions, and controlling selectivity in complex chemical transformations.[2][3]

Theoretical Framework: Deconstructing Amine Basicity

The basicity of an amine in solution is not governed by a single factor but is rather the cumulative result of three competing effects: the inductive effect, steric hindrance, and solvation.[4]

-

Inductive Effect (+I): Alkyl groups are electron-donating compared to hydrogen.[5][6][7] They push electron density onto the nitrogen atom, increasing the electron density of the lone pair and making it more available to accept a proton.[8][9] In the gas phase, where solvation and steric effects are absent, basicity follows the simple trend: tertiary > secondary > primary > ammonia.[10][11]

-

Steric Hindrance: The three-dimensional bulk of the alkyl groups surrounding the nitrogen atom can impede the approach of a proton.[12] This physical barrier can also hinder the interaction of the resulting protonated amine with solvent molecules, destabilizing the conjugate acid and thereby reducing the basicity of the parent amine.[4][13] This effect is particularly pronounced in tertiary amines with bulky substituents.[12]

-

Solvation Effect: In protic solvents like water, the stability of the protonated amine (the conjugate acid) is a critical determinant of basicity.[13][14] The ammonium cation (R₃NH⁺) is stabilized by hydrogen bonding with solvent molecules.[11] Primary (RNH₃⁺) and secondary (R₂NH₂⁺) ammonium ions, with more N-H protons, are more effectively solvated and stabilized than tertiary ammonium ions (R₃NH⁺), which have only one N-H proton.[4][11] This enhanced stabilization of the conjugate acid shifts the equilibrium towards protonation, increasing the basicity of primary and secondary amines in aqueous solution.

The interplay of these factors is visualized in the diagram below.

Caption: Interplay of factors governing amine basicity.

Comparative Analysis: N,N-Dipropylethylamine in Context

To understand the basicity of N,N-Dipropylethylamine, it is instructive to compare it with its close structural analogs, triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA).

| Amine | Structure | pKa of Conjugate Acid (in H₂O) | Key Features |

| Triethylamine (TEA) | N(CH₂CH₃)₃ | ~10.75[2] | Moderately hindered, strong base. |

| N,N-Dipropylethylamine | N(CH₂CH₃)(CH₂CH₂CH₃)₂ | Not Experimentally Determined | Intermediate steric hindrance between TEA and DIPEA.[1] |

| N,N-Diisopropylethylamine (DIPEA) | N(CH₂CH₃)(CH(CH₃)₂)₂ | ~10.8[14] | Highly hindered, non-nucleophilic base. |

Analysis:

-

Inductive Effect: All three are tertiary amines with three alkyl groups donating electron density to the nitrogen. The inductive effect from three ethyl groups (TEA), two n-propyl and one ethyl group (N,N-Dipropylethylamine), and two isopropyl and one ethyl group (DIPEA) are all substantial and contribute to high basicity.

-

Steric Hindrance: Steric bulk increases in the order: TEA < N,N-Dipropylethylamine < DIPEA. The ethyl groups of TEA are relatively unencumbered. The n-propyl groups of N,N-Dipropylethylamine are larger but flexible. The branched isopropyl groups of DIPEA create significant steric shielding around the nitrogen lone pair, making it an excellent non-nucleophilic base.[6]

-

pKa Estimation: Given its intermediate steric profile, the pKa of protonated N,N-Dipropylethylamine is expected to be very close to that of TEA and DIPEA. The slightly larger n-propyl groups compared to ethyl groups might suggest a marginal increase in inductive effect but also a slight increase in steric hindrance. Therefore, a reasonable estimate for the aqueous pKa of its conjugate acid would fall in the range of 10.7 to 10.9 . This positions it as a strong base, comparable in strength to its more common counterparts.

The protonation equilibrium is central to its function as a base.

Caption: The equilibrium between the amine and its conjugate acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

The most reliable method for determining the pKa of an amine is through potentiometric titration. This protocol provides a robust, self-validating system for obtaining an accurate value.

Objective: To determine the pKa of N,N-Dipropylethylamine by titrating a solution of the amine with a standardized strong acid and monitoring the pH.

Materials & Equipment:

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

25 mL burette (Class A)

-

100 mL beaker or titration vessel

-

N,N-Dipropylethylamine (high purity)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized, CO₂-free water

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

-

Preparation of Amine Solution:

-

Accurately weigh approximately 0.129 g (1 mmol) of N,N-Dipropylethylamine.

-

Dissolve it in 50 mL of CO₂-free deionized water in the titration vessel. This creates an approximately 0.02 M solution.

-

Add a magnetic stir bar to the vessel.

-

-

System Setup:

-

Place the titration vessel on the magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Gently purge the headspace of the vessel with an inert gas (e.g., Argon) to prevent atmospheric CO₂ from dissolving and affecting the pH.

-

Fill the burette with the standardized 0.1 M HCl solution, ensuring no air bubbles are present in the tip.

-

-

Titration Procedure:

-

Begin gentle stirring to ensure homogeneity.

-

Record the initial pH of the amine solution.

-

Add the HCl titrant in small, precise increments (e.g., 0.2 mL).

-

After each addition, allow the pH reading to stabilize (drift < 0.02 pH units per minute) before recording the pH and the total volume of titrant added.[2]

-

As the pH begins to change more rapidly, decrease the increment size (e.g., to 0.1 mL or dropwise) to accurately capture the steep inflection region of the titration curve.

-

Continue the titration well past the equivalence point until the pH begins to plateau at a low value.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

-

The equivalence point is the point of maximum slope, which can be identified visually as the midpoint of the steepest part of the curve, or more accurately by calculating the first derivative (ΔpH/ΔV) of the curve.

-

The pKa of the conjugate acid is equal to the pH at the half-equivalence point . Determine the volume of HCl added at the equivalence point (V_eq) and find the corresponding pH at half that volume (V_eq / 2).

-

The workflow for this experimental determination is outlined below.

Caption: Experimental workflow for pKa determination.

Conclusion

N,N-Dipropylethylamine is a potent, sterically hindered tertiary amine. Its basicity is a product of a strong electron-donating inductive effect from its three alkyl groups, moderated by steric hindrance from the two n-propyl groups and the relatively poor solvation of its tertiary ammonium conjugate acid in protic media. While its aqueous pKa has not been definitively published, a comparative analysis with triethylamine and N,N-Diisopropylethylamine suggests a pKa for its conjugate acid in the range of 10.7-10.9, classifying it as a strong base. For researchers requiring a precise value for critical applications, the provided potentiometric titration protocol offers a reliable method for its empirical determination. A thorough understanding of these fundamental principles is essential for the rational selection and effective use of this reagent in drug development and synthetic chemistry.

References

-

Grokipedia. N,N-Diisopropylethylamine. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.3: Basicity of Amines. Available at: [Link]

-

Wikipedia. N,N-Diisopropylethylamine. Available at: [Link]

-

A Level Chemistry. Amine Basicity. Available at: [Link]

-

Pharmaguideline. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Available at: [Link]

-

Filo. Effect of Solvent on Basicity of Amines. Available at: [Link]

-

Quora. What is the basicity order of ethyl amine methyl amine and propyl amine?. Available at: [Link]

-

Organic Chemistry Tutor. Basicity of Amines. Available at: [Link]

-

PubChem. N-Phenyldipropylamine. Available at: [Link]

-

Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Available at: [Link]

-

Stenutz. N-ethyl-N-propylpropan-1-amine. Available at: [Link]

-

askIITians. (2015). their is more steric hindrance in triethylamine than ethylamine but s. Available at: [Link]

-

Quora. (2018). Why is N-methylethanamine less basic than propan-1-amine?. Available at: [Link]

-

PubChem. N-ethyl-N-propylheptan-1-amine. Available at: [Link]

-

PubChem. N,N-Dipropylethylamine. Available at: [Link]

-

PubChemLite. N,n-dipropylethylamine (C8H19N). Available at: [Link]

-

Chemistry Stack Exchange. (2014). Field Effect and it's effect on basicity on amines. Available at: [Link]

-

ResearchGate. (2022). Experimental determination of dissociation constants (pKa).... Available at: [Link]

-

Xinggao Chemical. (2025). What Is The Difference between Triethylamine And DIPEA?. Available at: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

-

n-Dipropylamine. n-Dipropylamine. Available at: [Link]

Sources

- 1. N,N-Dipropylethylamine | 20634-92-8 | Benchchem [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. N,N-Dipropylethylamine | C8H19N | CID 519799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 6. n-Dipropylamine [drugfuture.com]

- 7. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]

- 8. 1-Propanamine, N-ethyl-N-propyl- | CymitQuimica [cymitquimica.com]

- 9. quora.com [quora.com]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. PubChemLite - N,n-dipropylethylamine (C8H19N) [pubchemlite.lcsb.uni.lu]

- 13. grokipedia.com [grokipedia.com]

- 14. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

Synonyms for N,N-Dipropylethylamine like DIPEA and Hünig's base

An In-Depth Technical Guide to N,N-Diisopropylethylamine (DIPEA): The Quintessential Non-Nucleophilic Base in Modern Synthesis

Executive Summary

N,N-Diisopropylethylamine, ubiquitously known in the scientific community as DIPEA or Hünig's Base, stands as a paramount example of a sterically hindered, non-nucleophilic base.[1][2] Its molecular architecture is elegantly simple yet functionally profound, enabling it to serve as a powerful proton scavenger in a vast spectrum of organic reactions while remaining an exceptionally poor nucleophile.[3][4][5] This dual characteristic is the cornerstone of its utility, preventing unwanted side reactions and ensuring cleaner, higher-yielding transformations. This guide provides an exhaustive analysis of DIPEA, from its fundamental physicochemical properties and historical context to its critical applications in pharmaceutical and materials science, complete with field-tested protocols and mechanistic insights.

The Principle of Steric Hindrance: A Molecular Perspective

The efficacy of Hünig's base is a direct consequence of its structure. The central nitrogen atom is bonded to two bulky isopropyl groups and one ethyl group.[1][4][6] This arrangement creates a sterically congested environment around the nitrogen's lone pair of electrons, which is the site of both basicity and nucleophilicity. While small electrophiles, namely protons, can access this lone pair, larger electrophilic centers (like alkyl halides or activated carbonyls) are effectively blocked.[1][2][4] This steric shield is what makes DIPEA an excellent base but a poor nucleophile, a critical distinction for achieving high selectivity in complex synthetic routes.[1][4]

The base was named after the German chemist Siegfried Hünig, whose extensive and creative research in organic chemistry included foundational work on the use of sterically hindered amines in synthesis.[7][8][9][10]

Key Physicochemical Properties of DIPEA

For any laboratory application, a thorough understanding of a reagent's physical properties is non-negotiable. These parameters dictate handling, purification, and reaction setup.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₉N | [1][6] |

| Molar Mass | 129.25 g/mol | [2][6] |

| pKa of Conjugate Acid | ~10.75 | [3][11] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Odor | Fishy, ammoniacal | [1][6] |

| Density | 0.742 - 0.754 g/cm³ at 20 °C | [1][12] |

| Boiling Point | 126.6 °C | [1] |

| Solubility | Low solubility in water; miscible with most organic solvents | [1][13] |

Core Applications & Field-Proven Protocols

DIPEA's primary function is to act as an acid scavenger, neutralizing acidic byproducts generated during a reaction. This drives the chemical equilibrium toward the desired product and prevents acid-catalyzed degradation.

Peptide Synthesis: The Workhorse Base

In both solid-phase (SPPS) and solution-phase peptide synthesis, DIPEA is indispensable. During the formation of an amide bond, the carboxylic acid of one amino acid is activated by a coupling reagent (e.g., HATU, HBTU). This activation is essential for the reaction to proceed but often releases an acidic species. DIPEA is added to neutralize this acid, which is critical for two reasons: it prevents the protonation of the incoming amino acid's free amine (which would render it non-nucleophilic), and it ensures the coupling reaction proceeds at an optimal rate.[6][14][15][16]

Experimental Protocol: HATU-Mediated Peptide Coupling

-

Resin Preparation: Swell the N-terminal deprotected peptide-resin in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

-

Activation: In a separate vessel, dissolve the N-Fmoc-protected amino acid (1.5 eq) and HATU (1.45 eq) in DMF. The use of a slight excess ensures complete activation.

-

Base Addition: Add DIPEA (3.0 eq) to the activation mixture. The solution may change color. Allow to pre-activate for 2-5 minutes. The two equivalents of base neutralize the acid formed and ensure the medium remains basic.

-

Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours. Reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test.

-

Washing: Upon completion, drain the reaction vessel and thoroughly wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (MeOH) (3x) to remove all soluble reagents and byproducts.

Caption: Workflow for DIPEA's role in HATU-mediated peptide coupling.

Alkylation and Acylation Reactions

DIPEA is highly effective in promoting alkylations, particularly the conversion of secondary amines to tertiary amines.[1][4] Its steric bulk prevents the common side reaction, the Menshutkin reaction, where the tertiary amine product is further alkylated to form a quaternary ammonium salt.[4]

Caption: General scheme of DIPEA-mediated alkylation of a secondary amine.

Other Synthetic Applications

The utility of DIPEA extends to a variety of other transformations:

-

Protecting Group Chemistry: It is a base of choice for the silylation of alcohols, scavenging the HCl generated.[13]

-

Swern Oxidation: It can be used as the hindered base in place of triethylamine.[1]

-

Cross-Coupling Reactions: DIPEA serves as the base in many transition-metal-catalyzed reactions, such as Heck and Sonogashira couplings.[4][14]

Self-Validating Systems: Purification and Safety

Purification Protocol Commercial DIPEA is often sufficiently pure for most applications, though aged samples may develop a yellow tint.[1][2] For highly sensitive reactions, such as in the synthesis of pharmaceutical intermediates, purification is a self-validating step to ensure reproducibility.

-

Setup: Assemble a distillation apparatus. Ensure all glassware is oven-dried to remove residual water.

-

Drying Agent: Add fresh pellets of potassium hydroxide (KOH) or calcium hydride (CaH₂) to the distillation flask containing the commercial DIPEA.[1][2][4] These agents will react with water and acidic impurities.

-

Distillation: Heat the flask and collect the fraction boiling at approximately 126-127 °C.

-

Storage: Store the purified, colorless amine over molecular sieves or potassium hydroxide under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture ingress.

Safety & Handling: A Mandate for Researchers DIPEA is a flammable, corrosive, and toxic chemical that demands rigorous adherence to safety protocols.[12][17][18][19]

-

Engineering Controls: Always handle DIPEA inside a certified chemical fume hood to avoid inhalation of toxic vapors.[17][19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient for prolonged contact; butyl rubber or laminate gloves are preferred), a flame-retardant lab coat, and chemical splash goggles.[17][18][19]

-

Storage: Store in a tightly sealed container in a cool, well-ventilated, flammables-designated area, away from heat, sparks, and open flames.[18][19] It is incompatible with strong acids and strong oxidizing agents.[12]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[18] Ensure the area is well-ventilated and eliminate all ignition sources.

Conclusion

N,N-Diisopropylethylamine is more than just a base; it is a precision tool that enables chemists to exert fine control over complex reaction pathways. Its defining characteristic—high basicity coupled with low nucleophilicity—solves a fundamental challenge in organic synthesis, making it an indispensable reagent in the development of pharmaceuticals, agrochemicals, and advanced materials. For the modern scientist, a comprehensive understanding of its properties, applications, and handling is not merely beneficial but essential for achieving innovative and reproducible results.

References

-

Non-nucleophilic base. In Wikipedia. Retrieved from [Link]

-

N ,N -Diisopropylethylamine. (n.d.). Grokipedia. Retrieved from [Link]

-

Non-nucleophilic base. (n.d.). Grokipedia. Retrieved from [Link]

-

Non-nucleophilic base. (n.d.). chemeurope.com. Retrieved from [Link]

-

N,N-Diisopropylethylamine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Obituary for Siegfried Hünig. (2021, April 1). Institute of Organic Chemistry, University of Würzburg. Retrieved from [Link]

-

Non-nucleophilic Brønsted-Lowry Superbases. (2022, September 26). Chemistry LibreTexts. Retrieved from [Link]

-

Siegfried Hünig (1921 – 2021). (2021, March 25). ChemistryViews. Retrieved from [Link]

-

What is a non nucleophilic base.and what is the order of reactivity a. (2016, December 4). askIITians. Retrieved from [Link]

-

N,N-Diisopropylethylamine (DIPEA): A Key Non-Nucleophilic Base for Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Reissig, H.-U. (2021). A Homage to Siegfried Hünig and His Research. Angewandte Chemie International Edition, 60(17), 9180-9191. Retrieved from [Link]

-

Reissig, H.-U. (2021). A Homage to Siegfried Hünig and His Research. ResearchGate. Retrieved from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

-

HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020, December 21). YouTube. Retrieved from [Link]

-

HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021, January 18). YouTube. Retrieved from [Link]

-

Material Safety Data Sheet - N,N-Diisopropylethylamine. (n.d.). Cole-Parmer. Retrieved from [Link]

Sources

- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 2. alignchemical.com [alignchemical.com]

- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 4. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 5. What is a non nucleophilic base.and what is the order of reactivity a - askIITians [askiitians.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Obituary for Siegfried Hünig - Institute of Organic Chemistry [chemie.uni-wuerzburg.de]

- 8. Siegfried Hünig (1921 – 2021) - ChemistryViews [chemistryviews.org]

- 9. A Homage to Siegfried Hünig and His Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. Page loading... [wap.guidechem.com]

- 14. nbinno.com [nbinno.com]

- 15. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]

- 16. bachem.com [bachem.com]

- 17. alkylamines.com [alkylamines.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Physical properties of N,N-Dipropylethylamine density boiling point

An In-Depth Technical Guide to the Physical Properties of N,N-Dipropylethylamine: Density and Boiling Point

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dipropylethylamine (CAS No. 20634-92-8) is a tertiary amine characterized by the presence of two propyl groups and one ethyl group attached to a central nitrogen atom. As with any chemical compound utilized in research and development, a thorough understanding of its physical properties is paramount for its safe handling, application in synthesis, and for the purification of reaction products. This guide provides a detailed examination of two key physical properties of N,N-Dipropylethylamine: its density and boiling point. We will explore the theoretical underpinnings of these properties, present established experimental values, and provide detailed protocols for their determination in a laboratory setting. For comparative purposes, data for the isomeric and more commonly known N,N-Diisopropylethylamine (DIPEA or Hünig's Base, CAS No. 7087-68-5) will also be presented.

Core Physical Properties: A Tabulated Summary

The density and boiling point are fundamental physical constants that provide insight into the molecular structure and intermolecular forces of a substance. For tertiary amines such as N,N-Dipropylethylamine, the absence of a hydrogen atom on the nitrogen precludes hydrogen bonding between molecules, which significantly influences these properties relative to primary and secondary amines.

| Physical Property | N,N-Dipropylethylamine | N,N-Diisopropylethylamine (DIPEA) |

| CAS Number | 20634-92-8[1][2] | 7087-68-5[3] |

| Molecular Formula | C₈H₁₉N[4][5] | C₈H₁₉N[3][6] |

| Molecular Weight | 129.25 g/mol [4] | 129.24 g/mol [6] |

| Boiling Point | 132°C at atmospheric pressure[4][7][8] | 127°C at atmospheric pressure[9][10] |

| Density / Specific Gravity | 0.75 g/mL (Specific Gravity at 20/20°C) | 0.742 g/mL at 25°C[6][9][10] |

Theoretical Considerations: The "Why" Behind the Values

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The boiling point is a direct reflection of the strength of intermolecular forces. For N,N-Dipropylethylamine, a tertiary amine, the primary intermolecular forces are:

-

Van der Waals Forces (London Dispersion Forces): These are temporary attractive forces that arise from the random movement of electrons, creating temporary dipoles. The strength of these forces increases with the size and surface area of the molecule.

-

Dipole-Dipole Interactions: Due to the difference in electronegativity between carbon and nitrogen, and the overall molecular geometry, N,N-Dipropylethylamine possesses a permanent dipole moment, leading to electrostatic attractions between molecules.

Crucially, as a tertiary amine, N,N-Dipropylethylamine lacks a hydrogen atom directly bonded to the nitrogen. This means it cannot act as a hydrogen bond donor, and therefore does not exhibit the strong intermolecular hydrogen bonding that is characteristic of primary and secondary amines.[11][12] This absence of hydrogen bonding results in a significantly lower boiling point compared to primary or secondary amines of similar molecular weight.[13][14][15]

The slightly higher boiling point of N,N-Dipropylethylamine (132°C) compared to its isomer, N,N-Diisopropylethylamine (127°C), can be attributed to differences in their molecular shape. The linear propyl groups in N,N-Dipropylethylamine allow for a greater surface area of contact between molecules compared to the more branched and sterically hindered isopropyl groups of DIPEA. This increased surface area leads to stronger van der Waals forces, requiring more energy to overcome, and thus a higher boiling point.

Density

Density is a measure of mass per unit volume. For a liquid, it is influenced by the mass of the individual molecules and how closely they can pack together. The density of N,N-Dipropylethylamine (0.75 g/mL at 20°C) is less than that of water, which is a common characteristic of many organic amines. Factors influencing the density of N,N-Dipropylethylamine include:

-

Molecular Weight: Heavier molecules will generally lead to a higher density, assuming similar packing efficiency.

-

Molecular Packing: The shape of the molecules influences how efficiently they can pack in the liquid state. The less-branched structure of N,N-Dipropylethylamine may allow for slightly more efficient packing than the bulkier DIPEA, which is consistent with its slightly higher density.

-

Temperature: Density is temperature-dependent. As temperature increases, the kinetic energy of the molecules increases, leading to greater intermolecular distances and a decrease in density. Therefore, it is crucial to report the temperature at which a density measurement is taken.

Experimental Determination of Physical Properties

The following sections outline standardized laboratory procedures for the determination of the boiling point and density of N,N-Dipropylethylamine. These protocols are designed to be self-validating and are based on established chemical principles.

Protocol 1: Determination of Boiling Point by Simple Distillation

This method is suitable for determining the boiling point of a pure liquid and also serves as a method of purification.[5][16]

Causality of Experimental Choices:

-